Orthogonal Deprotection Selectivity: 100% Yield with Intact Benzyl Ester vs. Acid-Labile tert-Butyl Ester
Benzyl tert-butyl malonate demonstrates complete chemoselectivity in tert-butyl ester cleavage using aqueous 85 wt% H₃PO₄, leaving the benzyl ester intact. This orthogonal selectivity is not achievable with symmetric diesters such as di-tert-butyl malonate or dibenzyl malonate, nor with mixed esters containing labile ethyl groups [1].
| Evidence Dimension | Yield of tert-butyl ester deprotection while benzyl ester remains intact |
|---|---|
| Target Compound Data | 100% isolated yield; 99.2% HPLC purity |
| Comparator Or Baseline | Di-tert-butyl malonate: both esters cleaved under identical acid conditions; Dibenzyl malonate: no reaction under H₃PO₄ but both esters cleaved under hydrogenolysis |
| Quantified Difference | Target compound achieves exclusive mono-deprotection; comparators yield either no reaction or complete diester cleavage (0% selectivity for mono-acid) |
| Conditions | 85 wt% H₃PO₄, toluene, room temperature, 6 h |
Why This Matters
This orthogonal selectivity enables sequential C–C bond formation at the malonate α-position without protecting group exchange, reducing synthetic steps and improving overall process yield.
- [1] Li, B.; Berliner, M.; Buzon, R.; et al. Aqueous Phosphoric Acid as a Mild Reagent for Deprotection of tert-Butyl Carbamates, Esters, and Ethers. J. Org. Chem. 2006, 71 (24), 9045–9050; Table 2, Entry 4. View Source
